molecular formula C24H29ClN4O6S B12458635 N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4,5-triethoxybenzamide

N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4,5-triethoxybenzamide

Cat. No.: B12458635
M. Wt: 537.0 g/mol
InChI Key: UQILZDDJDIFFFW-UHFFFAOYSA-N
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Description

N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4,5-triethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a chloronitrophenyl group, and a triethoxybenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The process may include:

    Nitration and Chlorination: The initial step involves the nitration of a suitable aromatic compound followed by chlorination to introduce the nitro and chloro groups.

    Piperazine Formation: The next step involves the formation of the piperazine ring through cyclization reactions.

    Carbothioylation: The piperazine derivative is then reacted with a carbothioylating agent to introduce the carbothioyl group.

    Coupling with Triethoxybenzamide: Finally, the compound is coupled with 3,4,5-triethoxybenzamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide
  • N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methylbenzamide
  • N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbothioyl}-1-naphthamide

Uniqueness

N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4,5-triethoxybenzamide is unique due to the presence of the triethoxybenzamide moiety, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H29ClN4O6S

Molecular Weight

537.0 g/mol

IUPAC Name

N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4,5-triethoxybenzamide

InChI

InChI=1S/C24H29ClN4O6S/c1-4-33-20-13-16(14-21(34-5-2)22(20)35-6-3)23(30)26-24(36)28-11-9-27(10-12-28)19-8-7-17(29(31)32)15-18(19)25/h7-8,13-15H,4-6,9-12H2,1-3H3,(H,26,30,36)

InChI Key

UQILZDDJDIFFFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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